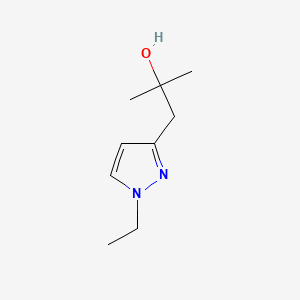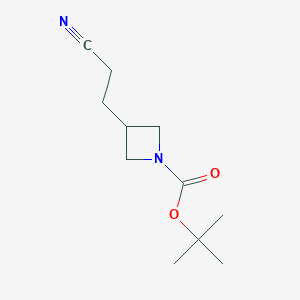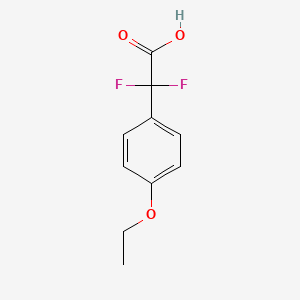
Tert-butyl 3-(2-aminoethyl)-3-(dimethylamino)azetidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl 3-(2-aminoethyl)-3-(dimethylamino)azetidine-1-carboxylate: is a synthetic organic compound that belongs to the class of azetidines Azetidines are four-membered nitrogen-containing heterocycles
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(2-aminoethyl)-3-(dimethylamino)azetidine-1-carboxylate typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be formed through cyclization reactions involving appropriate precursors. One common method is the cyclization of a β-amino alcohol with a suitable leaving group.
Introduction of the Aminoethyl Group: The aminoethyl group can be introduced through nucleophilic substitution reactions. This often involves the reaction of an azetidine intermediate with an appropriate aminoethylating agent.
Protection of Functional Groups: The tert-butyl group is introduced as a protecting group for the carboxylate functionality. This is typically achieved through esterification reactions using tert-butyl alcohol and an acid catalyst.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aminoethyl and dimethylamino groups. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can target the azetidine ring or the amino groups. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions can occur at the aminoethyl or dimethylamino groups. Common reagents include alkyl halides and acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Alkyl halides, acyl chlorides, and other nucleophiles.
Major Products Formed:
Oxidation: Oxidized derivatives of the aminoethyl and dimethylamino groups.
Reduction: Reduced forms of the azetidine ring or amino groups.
Substitution: Substituted derivatives with new functional groups introduced at the aminoethyl or dimethylamino positions.
科学研究应用
Chemistry:
Synthetic Intermediates: The compound can be used as an intermediate in the synthesis of more complex molecules.
Catalysis: It may serve as a ligand or catalyst in various organic reactions.
Biology:
Biochemical Probes: The compound can be used as a probe to study biochemical pathways involving azetidines.
Enzyme Inhibitors: It may act as an inhibitor for specific enzymes, providing insights into enzyme function and regulation.
Medicine:
Drug Development:
Therapeutic Agents: It may exhibit therapeutic properties, such as antimicrobial or anticancer activity.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties.
Chemical Manufacturing: It may serve as a building block for the production of various chemicals and polymers.
作用机制
The mechanism of action of tert-butyl 3-(2-aminoethyl)-3-(dimethylamino)azetidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to specific sites on these targets, modulating their activity. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.
相似化合物的比较
Azetidine-1-carboxylate Derivatives: Compounds with similar azetidine ring structures and carboxylate functionalities.
Aminoethyl Azetidines: Compounds with aminoethyl groups attached to the azetidine ring.
Dimethylamino Azetidines: Compounds with dimethylamino groups attached to the azetidine ring.
Uniqueness: Tert-butyl 3-(2-aminoethyl)-3-(dimethylamino)azetidine-1-carboxylate is unique due to the combination of its tert-butyl, aminoethyl, and dimethylamino groups. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
属性
分子式 |
C12H25N3O2 |
|---|---|
分子量 |
243.35 g/mol |
IUPAC 名称 |
tert-butyl 3-(2-aminoethyl)-3-(dimethylamino)azetidine-1-carboxylate |
InChI |
InChI=1S/C12H25N3O2/c1-11(2,3)17-10(16)15-8-12(9-15,6-7-13)14(4)5/h6-9,13H2,1-5H3 |
InChI 键 |
MOGYDAOHFUTPRH-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CC(C1)(CCN)N(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


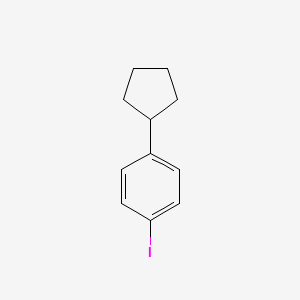

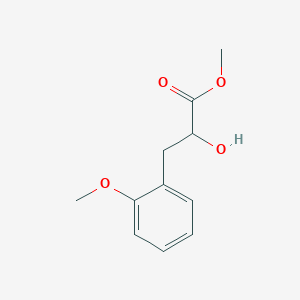
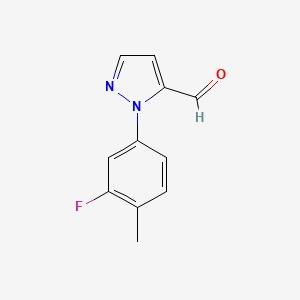
![2-[(4-Methyl-2-pyridinyl)amino]-ethanol](/img/structure/B15322730.png)
